2,6-Bis(difluoromethyl)benzoic acid
Description
Contextualization within Fluorinated Aromatic Carboxylic Acids Research
Fluorinated aromatic carboxylic acids are pivotal building blocks in diverse areas of chemical research. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity. researchgate.netnih.gov This has made them invaluable in medicinal chemistry for the design of new drugs and in materials science for the development of advanced polymers and liquid crystals. acs.orgacs.org For instance, it is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. researchgate.net
The difluoromethyl group (CHF2), in particular, is considered a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, capable of acting as a hydrogen bond donor and possessing unique electronic properties distinct from the more common trifluoromethyl (CF3) group. nih.gov Research into fluorinated aromatic carboxylic acids is active, with ongoing efforts to develop novel and efficient synthesis methods, such as organic electrolysis and late-stage C-H functionalization, to access new molecular architectures. rsc.orgsigmaaldrich.com These compounds are not only sought after as intermediates for complex targets but are also studied for their own inherent properties and applications, such as their use as chemical tracers in hydrogeological studies. chemicalbook.com
Significance of Ortho-Substituted Benzoic Acid Derivatives in Chemical Sciences
The positioning of substituents on a benzene (B151609) ring profoundly influences a molecule's properties, and ortho-substitution in benzoic acids gives rise to a well-documented phenomenon known as the "ortho effect." This effect describes how a group at the position adjacent to the carboxylic acid function almost always increases the acid's strength, regardless of the substituent's electronic nature. nih.govkolabshop.com
The primary cause of the ortho effect is steric hindrance. nih.gov The substituent at the ortho position physically crowds the carboxylic acid group, forcing it to twist out of the plane of the benzene ring. nih.govbldpharm.com This rotation disrupts the resonance between the carboxyl group and the aromatic system. While this might seem destabilizing, it has a more significant stabilizing effect on the resulting carboxylate anion (-COO⁻) formed upon deprotonation, thereby facilitating the release of the proton and increasing acidity. nih.gov In the case of 2,6-disubstituted benzoic acids, like the subject of this article, this effect is amplified. The presence of two bulky ortho groups, such as difluoromethyl groups, ensures a significant dihedral angle between the carboxylic acid and the aromatic ring, a structural feature that is a direct consequence of the ortho effect and a key determinant of the molecule's chemical character.
Current Gaps and Future Directions in 2,6-Bis(difluoromethyl)benzoic Acid Research
A review of the current scientific literature reveals a significant research gap concerning this compound. While its chemical structure (CAS No. 960249-99-4) is known and it is commercially available from specialty chemical suppliers, there is a notable absence of published academic studies detailing its synthesis, characterization, or application. nih.gova2bchem.combldpharm.com Most of the available research focuses on the closely related analogue, 2,6-bis(trifluoromethyl)benzoic acid.
This lack of dedicated research presents a clear future direction. The primary step would be the development and publication of a robust and scalable synthesis protocol. While no specific method is documented for this compound, modern difluoromethylation techniques, such as those involving radical C-H functionalization or the use of difluorocarbene reagents, offer plausible routes. rsc.org A recent review highlights various methods for C(sp²)–H difluoromethylation that could potentially be adapted for this purpose. rsc.org
Once synthesized and purified, a thorough characterization of its physicochemical properties is warranted. This would include detailed spectroscopic analysis (NMR, IR), determination of its acidity (pKa) to quantify the ortho effect, and crystallographic studies to compare its solid-state structure with its trifluoromethyl analog. Investigating its potential as a building block in medicinal chemistry or as a precursor for novel fluorinated materials would be a logical next step, addressing the current void in the academic landscape.
Detailed Research Findings: A Look at an Analogous Compound
Given the scarcity of published research on this compound, an examination of its close structural analog, 2,6-bis(trifluoromethyl)benzoic acid (C₉H₄F₆O₂), provides valuable insight into the anticipated structural features. This analog has been the subject of crystallographic studies, revealing key details about its solid-state conformation.
Two distinct polymorphs (different crystal forms) of 2,6-bis(trifluoromethyl)benzoic acid have been characterized. One form exhibits a catemeric structure, where the molecules are linked into chains through intermolecular O—H⋯O hydrogen bonds between the carboxyl groups. A second, more complex polymorph has also been identified, which contains five independent molecules in its asymmetric unit that form hydrogen-bonded dimers. researchgate.netkolabshop.com
The most critical structural feature, resulting from the pronounced ortho effect of the two bulky trifluoromethyl groups, is the significant twisting of the carboxylic acid group relative to the plane of the benzene ring. In one study, the dihedral angles between the ring and the carboxyl group in two independent molecules of the asymmetric unit were measured to be 71.5° and 99.3°. This severe out-of-plane rotation is a direct consequence of the steric strain imposed by the ortho-CF3 groups and is a defining characteristic of this substitution pattern. It is highly probable that this compound would exhibit a similar, though perhaps quantitatively different, out-of-plane twist.
Below is a table summarizing key data for the analog, 2,6-bis(trifluoromethyl)benzoic acid.
| Property | Data |
| Chemical Formula | C₉H₄F₆O₂ |
| Molecular Weight | 258.12 g/mol |
| CAS Number | 24821-22-5 |
| Melting Point | 138-140 °C |
| Boiling Point | 260 °C |
| Crystal System (Polymorph 1) | Monoclinic |
| Crystal System (Polymorph 2) | Triclinic |
| Key Structural Feature | Large dihedral angle between carboxylic acid and benzene ring (e.g., 71.5°, 99.3°) |
This interactive table summarizes crystallographic and physical data for the analog compound, 2,6-bis(trifluoromethyl)benzoic acid. Sources: sigmaaldrich.comkolabshop.com
Structure
2D Structure
Properties
IUPAC Name |
2,6-bis(difluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3,7-8H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDQXHCGTDBEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)F)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2,6 Bis Difluoromethyl Benzoic Acid and Its Precursors
Synthetic Routes to 2,6-Bis(difluoromethyl)benzoic Acid
The construction of this compound involves two key transformations: the introduction of two difluoromethyl groups onto an aromatic ring and the subsequent formation of the benzoic acid moiety.
Strategies for Introducing Difluoromethyl Groups into Aromatic Systems
The installation of difluoromethyl (CF2H) groups into aromatic systems is a crucial step in the synthesis of the target molecule. Several strategies have been developed for this purpose, broadly categorized as direct and indirect methods.
Direct C-H difluoromethylation offers an atom-economical approach. Metal-mediated processes, particularly using copper, have shown promise in facilitating the direct cross-coupling of a CF2H source with an aromatic C-H bond. rsc.org These methods often involve the generation of a difluoromethyl radical, which then adds to the aromatic ring. Photoredox catalysis has also emerged as a powerful tool for generating fluoroalkyl radicals from various precursors for subsequent C-H functionalization. researchgate.net
Indirect methods often involve the transformation of pre-existing functional groups. One common strategy is the conversion of a trifluoromethyl (CF3) group. Selective single C-F bond cleavage of a trifluoromethyl group can yield a difluoromethyl moiety. researchgate.net Another approach involves the fluorination of thionoesters, which can be converted into difluoro(alkoxy)methyl compounds using reagents like diethylaminosulfur trifluoride (DAST). nuph.edu.ua
| Strategy | Description | Key Reagents/Catalysts |
| Direct C-H Difluoromethylation | Direct replacement of a hydrogen atom on the aromatic ring with a CF2H group. | Copper catalysts, photoredox catalysts |
| From Trifluoromethyl Groups | Single C-F bond cleavage of a CF3 group. | Various reducing agents and catalysts |
| From Thionoesters | Conversion of a thionoester to a difluoro(alkoxy)methyl group. | Diethylaminosulfur trifluoride (DAST) |
Carboxylation Reactions for Benzoic Acid Moiety Formation
Once the aromatic ring is appropriately difluoromethylated, the next step is the introduction of the carboxylic acid group. Standard carboxylation methods can be employed. For instance, lithiation of the difluoromethylated aromatic ring followed by quenching with carbon dioxide is a common strategy. Another approach is the oxidation of a methyl group, if present on the precursor, to a carboxylic acid.
A patent describes a process for preparing fluorinated benzoic acids which could be applicable. google.com This involves either the alkylation of a fluorobenzoic acid or the reduction of a fluorobenzoic acid derivative. google.com Enzymatic carboxylation has also been explored for the synthesis of substituted benzoic acids, such as 2,6-dihydroxybenzoic acid from resorcinol (B1680541) and CO2, a method that could potentially be adapted for fluorinated substrates. mdpi.comgoogle.com
Development of Selective Fluoromethylation Procedures
The selective introduction of fluorinated methyl groups is a significant challenge in organofluorine chemistry. nih.gov Research has focused on developing reagents that can deliver monofluoromethyl (CH2F), difluoromethyl (CHF2), or trifluoromethyl (CF3) groups with high selectivity. nih.gov For difluoromethylation, reagents that generate a difluoromethyl radical or a difluorocarbene are often employed. rsc.org The choice of reagent and reaction conditions is critical to control the regioselectivity of the fluoromethylation on the aromatic ring, especially to achieve the desired 2,6-disubstitution pattern. A recent study highlighted a method for the site-selective meta- and para-difluoromethylation of pyridines, demonstrating the ongoing efforts to control the position of fluoromethylation. chemicalonline.com
Reactivity and Derivatization of the Carboxylic Acid Functional Group
The carboxylic acid group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives.
Esterification and Amidation Reactions of Fluorinated Benzoic Acids
Like other carboxylic acids, this compound can readily undergo esterification and amidation. libretexts.org
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org A study on the esterification of various fluorinated benzoic acids using methanol (B129727) and a heterogeneous catalyst, UiO-66-NH2, demonstrated efficient conversion. rsc.org This method offers a potential route for the synthesis of esters of this compound.
Amidation is the reaction of the carboxylic acid with an amine to form an amide. libretexts.org This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride or by using coupling reagents. A one-pot method for the synthesis of amides from carboxylic acids using benzothiazolium reagents to form an acyl fluoride (B91410) intermediate has been reported, which could be applicable to fluorinated benzoic acids. nih.govorganic-chemistry.org
| Reaction | Reactant | Product | Catalyst/Reagent |
| Esterification | Alcohol | Ester | Acid catalyst (e.g., H2SO4), UiO-66-NH2 |
| Amidation | Amine | Amide | Thionyl chloride (for acyl chloride), Benzothiazolium reagents |
Decarboxylation Pathways and Derivatives
Decarboxylation, the removal of the carboxyl group, can be a useful transformation for accessing other functionalized aromatic compounds. rsc.org
The decarboxylation of benzoic acids can be achieved under various conditions. rsc.org For instance, radical conditions using an initiator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) can induce the decarboxylation of benzoic acid. nih.gov Another method involves heating the benzoic acid in the presence of a copper catalyst and molecular oxygen, leading to the formation of a phenol. google.com This would yield 2,6-bis(difluoromethyl)phenol. It is important to note that the stability of the aryl radical or anion intermediate plays a crucial role in the feasibility of decarboxylation. nih.govmasterorganicchemistry.com The strong electron-withdrawing nature of the two difluoromethyl groups in this compound would influence the reactivity of the aromatic ring in such transformations.
Novel Reaction Pathways for Functionalization (e.g., Bisphosphorylation, Deoxyphosphorylation)
The carboxylic acid moiety of this compound is a prime site for a variety of chemical transformations. Among the more innovative of these are bisphosphorylation and deoxyphosphorylation, which offer pathways to novel organophosphorus compounds. These reactions, while not yet documented specifically for this compound, have been developed for a range of other carboxylic acids and are expected to be applicable here.
Bisphosphorylation
A recently developed metal-free method allows for the conversion of carboxylic acids into compounds containing a P-C-O-P motif. ontosight.airsc.org This transformation is typically achieved by activating the carboxylic acid with an anhydride, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a phosphine (B1218219) oxide and a base. For this compound, this would likely proceed as depicted in the following proposed reaction scheme:
Step 1: Activation. The carboxylic acid reacts with Boc₂O to form a highly reactive mixed anhydride.
Step 2: Nucleophilic Attack. A phosphine oxide, such as diphenylphosphine (B32561) oxide, attacks the activated carbonyl group.
Step 3: Rearrangement and Phosphorylation. Subsequent rearrangement and further reaction with another equivalent of phosphine oxide would yield the final bisphosphorylated product.
A general representation of this transformation for a generic benzoic acid is shown below:
| Reactant (Carboxylic Acid) | Reagents | Product (Bisphosphorylated) |
| Benzoic Acid | 1. Boc₂O, Base 2. R₂P(O)H | P-C-O-P containing compound |
This reaction is notable for its high chemoselectivity and broad substrate scope, suggesting that the difluoromethyl groups on the benzene (B151609) ring would be well-tolerated. rsc.orgnih.gov
Deoxyphosphorylation
Under slightly modified conditions, the same starting materials can undergo deoxyphosphorylation to yield benzylphosphorus compounds. ontosight.airsc.org This transformation effectively replaces the carboxylic acid group with a phosphine oxide moiety, connected via a methylene (B1212753) bridge. The proposed reaction for this compound would involve heating the acid with a phosphine oxide and a suitable activator.
The general conditions for the deoxyphosphorylation of benzoic acids are summarized in the table below:
| Reactant (Carboxylic Acid) | Reagents | Product (Deoxyphosphorylated) |
| Benzoic Acid | R₂P(O)H, Activator, Heat | Benzylphosphorus compound |
These novel phosphorylation pathways open up new avenues for the derivatization of this compound, potentially leading to the synthesis of new ligands for catalysis or molecules with unique biological activities.
Mechanistic Investigations of Reaction Pathways
The presence of two difluoromethyl groups at the ortho positions of the benzoic acid ring profoundly influences the molecule's reactivity. These groups exert strong steric and electronic effects that can alter reaction kinetics, thermodynamics, and the stability of intermediates and transition states.
Elucidation of Transition States and Intermediates
While specific experimental data on the transition states and intermediates in reactions of this compound are not available, insights can be drawn from computational studies and the well-understood principles of physical organic chemistry.
In reactions involving the carboxyl group, such as esterification or amidation, the initial step is typically the activation of the carbonyl carbon. The electron-withdrawing nature of the difluoromethyl groups would enhance the electrophilicity of this carbon, potentially accelerating the rate of nucleophilic attack. However, the significant steric bulk of these groups would likely hinder the approach of the nucleophile, leading to a higher energy transition state. This interplay between electronic activation and steric hindrance is a key feature of the reactivity of this molecule.
For reactions occurring on the aromatic ring, such as electrophilic aromatic substitution, the difluoromethyl groups are deactivating and meta-directing. Any proposed mechanism for such a reaction would need to account for the high energy of the corresponding Wheland intermediate (a resonance-stabilized carbocation), which would be destabilized by the powerful inductive effect of the CHF₂ groups.
Influence of Difluoromethyl Groups on Reaction Kinetics and Thermodynamics
The difluoromethyl group is a fascinating substituent from a physicochemical perspective. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. rsc.org Its influence on reaction kinetics and thermodynamics is multifaceted.
Kinetics:
The rate of reactions involving this compound will be a product of both steric and electronic factors.
Steric Effects: The sheer size of the two ortho CHF₂ groups will slow down reactions that require access to the carboxylic acid group or the aromatic ring. This steric hindrance will increase the activation energy of the reaction.
Electronic Effects: The CHF₂ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This will have several consequences:
Increased Acidity: The pKa of this compound is expected to be significantly lower (i.e., more acidic) than that of benzoic acid itself. This is due to the stabilization of the resulting carboxylate anion by the inductive effect of the CHF₂ groups.
Deactivation of the Aromatic Ring: The electron-withdrawing nature of the CHF₂ groups will make the aromatic ring less susceptible to electrophilic attack, thus slowing down such reactions.
Thermodynamics:
The thermodynamic stability of the products and intermediates will also be influenced by the difluoromethyl groups. For instance, in the case of the carboxylate anion, the delocalization of the negative charge is enhanced by the inductive effect of the CHF₂ groups, leading to a more stable conjugate base. This thermodynamic stabilization is the driving force behind the increased acidity of the parent acid.
A comparative table of expected property changes relative to benzoic acid is provided below:
| Property | Benzoic Acid | This compound (Expected) | Rationale |
| pKa | 4.20 | < 4.20 | Inductive electron withdrawal by CHF₂ groups stabilizes the carboxylate anion. |
| Rate of Esterification | Reference Rate | Slower | Steric hindrance from ortho CHF₂ groups outweighs electronic activation of the carbonyl carbon. |
| Rate of Electrophilic Aromatic Substitution | Reference Rate | Much Slower | Strong deactivation of the aromatic ring by the electron-withdrawing CHF₂ groups. |
Based on the conducted research, there is no specific scientific literature available detailing the advanced spectroscopic and structural characterization of This compound . The search results consistently yield information on the closely related but structurally distinct compound, 2,6-Bis(trifluoromethyl)benzoic acid .
Therefore, it is not possible to provide the requested detailed article on this compound focusing on the specified outline, as the primary research data regarding its dihedral angles, torsional barriers, conformational preferences, and solid-state structures including polymorphism and hydrogen bonding networks, are not present in the available scientific literature.
Information is, however, readily available for the analogous compound 2,6-Bis(trifluoromethyl)benzoic acid , which has been the subject of single-crystal X-ray diffraction studies and analysis of its polymorphic forms and hydrogen bonding motifs. Should you wish to proceed with an article on this related compound, the necessary data can be provided.
Advanced Spectroscopic and Structural Characterization of 2,6 Bis Difluoromethyl Benzoic Acid
Solid-State Structures and Polymorphism
Identification and Characterization of Polymorphic Forms
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for benzoic acid derivatives. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism in substituted benzoic acids often reveals the formation of hydrogen-bonded dimers or catemeric (chain-like) structures. researchgate.net
For the closely related compound, 2,6-bis(trifluoromethyl)benzoic acid, studies have identified at least two polymorphic forms. One form is characterized by a catemeric structure formed through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.net A second, dimeric polymorph has also been reported, which forms hydrogen-bonded pairs. researchgate.net The specific conditions of crystallization, such as the solvent and concentration, can influence which polymorphic form is obtained.
However, for 2,6-bis(difluoromethyl)benzoic acid, specific studies identifying and characterizing its polymorphic forms have not been found in a review of the current literature. The investigation into its crystal structures would be a valuable area for future research to understand how the change from trifluoromethyl to difluoromethyl groups impacts the solid-state packing and hydrogen bonding motifs.
Investigation of Disorder in Fluoromethyl Groups
Disorder in the crystal structure, where atoms or groups of atoms occupy multiple positions, is a known phenomenon, particularly for flexible substituents like fluoromethyl groups on a rigid aromatic ring. In the crystal structures of 2,6-bis(trifluoromethyl)benzoic acid, disorder in the trifluoromethyl groups has been observed. researchgate.net This disorder can arise from the rotational freedom of the -CF₃ group.
The investigation of such disorder is typically carried out using single-crystal X-ray diffraction. The refinement of the crystal structure model can reveal the presence of multiple conformations of the fluoromethyl groups and their relative occupancies. Short contact distances between fluorine atoms in some reported structures are believed to be a result of this disorder. researchgate.net
Advanced Spectroscopic Techniques for Structural Elucidation
Advanced spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules. These methods provide information on the connectivity of atoms, the chemical environment of nuclei, the types of functional groups present, and high-resolution structural parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR Chemical Shift Analysis)
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.
¹H NMR would provide information on the chemical environment of the protons on the aromatic ring and the difluoromethyl groups. The coupling between the proton and the fluorine atoms in the -CHF₂ group would result in a characteristic triplet in the ¹H NMR spectrum.
¹³C NMR would reveal the number of unique carbon environments in the molecule. The carbon of the difluoromethyl group would show a triplet due to coupling with the two fluorine atoms.
¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, it would show a doublet for the fluorine atoms due to coupling with the proton in the -CHF₂ group. The chemical shift would be indicative of the electronic environment of the fluorine atoms.
Despite the utility of these techniques, a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra for this compound is not available in the reviewed scientific literature.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | Data not available | Data not available | Data not available |
| ¹³C | Data not available | Data not available | Data not available |
| ¹⁹F | Data not available | Data not available | Data not available |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the conformational characteristics of a molecule.
FT-IR Spectroscopy : The FT-IR spectrum of this compound would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 3300-2500 cm⁻¹. A strong absorption for the C=O stretch of the carboxylic acid would be expected around 1700 cm⁻¹. The C-F stretching vibrations would also give rise to strong absorptions, typically in the 1100-1000 cm⁻¹ region.
Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations would be particularly prominent in the Raman spectrum.
Detailed experimental FT-IR and Raman spectra for this compound, along with their band assignments, are not present in the available literature.
Table 2: Vibrational Spectroscopic Data for this compound
| Technique | Key Vibrational Modes | Expected Wavenumber (cm⁻¹) |
| FT-IR | O-H stretch (carboxylic acid) | Data not available |
| C=O stretch (carboxylic acid) | Data not available | |
| C-F stretch | Data not available | |
| Raman | Aromatic ring vibrations | Data not available |
Rotational Spectroscopy (e.g., Microwave Spectroscopy) for High-Resolution Structural Determination and Intermolecular Complexes
Rotational spectroscopy, such as microwave spectroscopy, is a high-resolution technique used to determine the precise geometry of molecules in the gas phase. By measuring the rotational transitions of a molecule, it is possible to calculate its moments of inertia, from which highly accurate bond lengths and angles can be derived. This technique is also exceptionally well-suited for studying the structure of intermolecular complexes, such as the dimers that benzoic acids are known to form.
There are no published studies on the rotational or microwave spectrum of this compound. Such an investigation would provide definitive information on its gas-phase structure and could be used to study the geometry of its hydrogen-bonded dimers.
Computational and Theoretical Studies of 2,6 Bis Difluoromethyl Benzoic Acid
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For substituted benzoic acids, DFT can accurately predict bond lengths, bond angles, and the crucial dihedral angle between the carboxylic acid group and the benzene (B151609) ring.
While specific DFT studies on 2,6-bis(difluoromethyl)benzoic acid are not prominent in the literature, extensive research on analogous compounds like benzoic acid and its fluoro-substituted derivatives provides a clear framework for how such an analysis would proceed. researchgate.netvjst.vn For instance, studies on benzoic acid itself using the B3LYP functional have successfully modeled its structure. researchgate.netajgreenchem.com
Once an optimized geometry is obtained, DFT is used to analyze the electronic structure. Key properties that are typically calculated include:
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For a benzoic acid derivative, the MEP would highlight the electronegative oxygen atoms of the carboxyl group as sites of negative potential. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netvjst.vn
For the related compound 2,6-bis(trifluoromethyl)benzoic acid , experimental X-ray crystallography has identified at least two polymorphic forms, which differ in their hydrogen-bonding patterns (dimeric vs. catemeric). nih.govresearchgate.net DFT calculations would be essential to determine the relative energies of these conformers and to understand the electronic factors that favor one arrangement over another.
Table 1: Selected Crystallographic Data for 2,6-Bis(trifluoromethyl)benzoic Acid Polymorph nih.govresearchgate.net (Note: This data is for the trifluoromethyl analog and serves as a benchmark for computational validation.)
| Parameter | Value |
| Molecular Formula | C₉H₄F₆O₂ |
| Molecular Weight | 258.12 |
| Crystal System | Triclinic |
| a (Å) | 10.312 (2) |
| b (Å) | 11.243 (2) |
| c (Å) | 21.283 (4) |
| α (°) | 79.565 (3) |
| β (°) | 88.961 (3) |
| γ (°) | 85.125 (3) |
| Volume (ų) | 2418.0 (9) |
For situations requiring even greater accuracy than standard DFT, researchers can employ ab initio and post-Hartree-Fock methods. These methods are derived from first principles without the empirical parameterization often found in DFT functionals.
Common post-Hartree-Fock methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory. These approaches systematically improve upon the initial Hartree-Fock approximation by including a more sophisticated treatment of electron correlation—the way electrons interact and avoid each other. This leads to more accurate energy predictions, which is critical for resolving small energy differences between conformers or calculating precise reaction barriers. google.com However, the improved accuracy comes at a significantly higher computational expense, which often limits their application to smaller systems or requires substantial computing resources.
The accuracy of any quantum chemical calculation is dependent on both the chosen theoretical method (like DFT or MP2) and the basis set . A basis set is a set of mathematical functions used to build the molecular orbitals.
The choice of basis set is a critical step in setting up a calculation:
Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)):* These are widely used, with the numbers and letters indicating the number of functions used to describe core and valence electrons, as well as the addition of polarization (d,p) and diffuse (++) functions. Polarization functions allow orbitals to change shape, while diffuse functions are important for describing weakly bound electrons, as in anions or hydrogen bonds. vjst.vn
Ahlrichs basis sets (e.g., def2-SVP, def2-TZVP): This family of basis sets is known for its consistency and reliability across the periodic table, making it a recommended choice for many DFT calculations. The progression from SVP (split-valence polarization) to TZVP (triple-zeta valence polarization) and QZVP (quadruple-zeta) represents an increase in size and accuracy. google.com
Correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy wavefunction-based methods.
Table 2: Common Basis Sets and Their General Applications
| Basis Set Family | Example | Typical Use Case |
| Pople | 6-31G(d) | Initial geometry optimizations for organic molecules. reddit.com |
| Pople | 6-311++G(d,p) | Good for energies and properties where diffuse functions are important (e.g., anions, hydrogen bonds). vjst.vn |
| Ahlrichs | def2-SVP | Routine geometry optimizations, often a good starting point. google.com |
| Ahlrichs | def2-TZVP | Recommended for reliable DFT energies and geometries; a good balance of accuracy and cost. google.com |
Computational model validation is crucial. For this compound, a key validation step would be to perform a geometry optimization and compare the calculated bond lengths and angles against experimental data, such as X-ray crystallography data if it were available, as has been done for its trifluoromethyl analog. nih.govresearchgate.net
Simulation of Conformational Dynamics and Potential Energy Surfaces
A molecule is not a rigid structure but is in constant motion. The difluoromethyl (-CHF₂) groups and the carboxylic acid group of this compound can rotate around their single bonds. Computational methods can map the potential energy surface (PES) associated with these rotations. By systematically changing a specific dihedral angle and calculating the energy at each step, a one-dimensional PES can be generated, revealing the energy cost of rotation and identifying the most stable conformations (energy minima) and the transition states between them (energy maxima).
For substituted benzoic acids, a key conformational feature is the twist of the carboxylic acid group relative to the plane of the benzene ring. researchgate.net In this compound, steric hindrance between the bulky -CHF₂ groups and the -COOH group would likely force the carboxyl group out of the plane of the ring. A PES scan of this dihedral angle would quantify this effect. Furthermore, the orientation of the hydrogen atom within the carboxyl group (syn or anti relative to the C=O bond) and the rotations of the two -CHF₂ groups lead to a complex, multi-dimensional PES with multiple local minima. Identifying the global minimum energy structure is a key goal of such a study.
Prediction of Reactivity and Acidity
Computational chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction and for quantifying properties like its acidity.
DFT calculations are widely used to explore potential reaction mechanisms. By identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them, chemists can map out the entire energy profile of a reaction pathway. The calculated activation energy (the energy difference between the reactants and the transition state) is a key predictor of the reaction rate.
For example, studies on the decarboxylation of benzoic acid have used DFT to compare different potential mechanisms, including metal-catalyzed, radical, and oxidative pathways. ajgreenchem.com These studies calculate the activation energy for each proposed step, allowing researchers to identify the most energetically favorable route.
Table 3: Example of Calculated Activation Energies for Benzoic Acid Decarboxylation ajgreenchem.com (Note: This data is for the parent benzoic acid and illustrates the type of results obtained from reaction pathway analysis.)
| Reaction Pathway | Method/Level of Theory | Calculated Activation Energy (kcal/mol) |
| Oxidative Decarboxylation | WB97XD/DGDZVP/DEF2DTZV | 62.99 |
| Silver-Catalyzed | WB97XD/DGDZVP/DEF2DTZV | 43.31 |
| Radical Path (Decarboxylation Step) | WB97XD/DGDZVP/DEF2DTZV | 16.93 |
A similar computational approach could be applied to this compound to understand its thermal stability and potential decomposition pathways. Furthermore, calculations can predict its acidity (pKa) by computing the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment. The electron-withdrawing nature of the two difluoromethyl groups is expected to significantly increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid.
Theoretical Determination of Acidity (pKa) and its Correlation with Fluorination
The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter influencing its behavior in chemical and biological systems. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for the accurate prediction of pKa values. nih.govnih.gov The direct approach, which calculates the Gibbs free energy of the acid-base equilibrium in a solvent, is a commonly used method. nih.gov The acid dissociation of a generic carboxylic acid (RCO₂H) can be represented by the following equilibrium:
RCO₂H + H₂O ⇌ RCO₂⁻ + H₃O⁺
The free energy of this reaction (ΔGdep) is used to calculate the pKa. nih.gov For reliable pKa predictions, it is often beneficial to include explicit solvent molecules, such as water, in the computational model to accurately represent the solvation environment. nih.govnih.gov
The introduction of fluorine atoms into the structure of benzoic acid has a profound impact on its acidity. The high electronegativity of fluorine leads to a significant electron-withdrawing inductive effect, which stabilizes the resulting carboxylate anion and thus increases the acidity (lowers the pKa). The position and number of fluorine substituents are crucial in determining the magnitude of this effect. For instance, fluorination at the ortho position has a more pronounced effect on acidity compared to meta or para positions.
| Compound | Experimental pKa |
|---|---|
| Benzoic acid | 4.20 |
| 2-Fluorobenzoic acid | 3.27 |
| 3-Fluorobenzoic acid | 3.86 ut.ee |
| 4-Fluorobenzoic acid | 4.14 ut.ee |
| 2,6-Difluorobenzoic acid | 2.67 |
Modeling of Intermolecular Interactions and Condensed Phase Behavior
Hydrogen Bonding Analysis in Isolated and Solvated States
The carboxylic acid group of this compound is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). In the isolated state, benzoic acids commonly form cyclic dimers through a pair of O-H⋯O hydrogen bonds between the carboxylic acid moieties of two molecules. researchgate.net This dimeric structure is a low-energy conformation and is a fundamental motif in the crystal structures of many benzoic acid derivatives.
Simulation of Crystal Packing and Polymorphism
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic interactions. The study of a close analog, 2,6-bis(trifluoromethyl)benzoic acid, provides significant insights into the potential solid-state structures of this compound. nih.govresearchgate.net
At least two polymorphs of 2,6-bis(trifluoromethyl)benzoic acid have been identified. One polymorph exhibits a catemeric structure, where the carboxylic acid groups form intermolecular O-H⋯O hydrogen bonds in a chain-like fashion. nih.gov A second polymorph features a hydrogen-bonded dimeric arrangement of the carboxylic acid functionalities. researchgate.net This demonstrates that subtle variations in crystallization conditions can lead to different crystal structures.
Computational methods are increasingly used to predict and analyze crystal packing and polymorphism. rsc.orgrsc.org These simulations can help to rationalize the formation of different polymorphs by calculating their relative lattice energies. For this compound, it is plausible that it also exhibits polymorphism, with potential crystal forms based on both dimeric and catemeric hydrogen bonding motifs.
| Polymorph | Crystal System | Space Group | Key Hydrogen Bonding Motif | Reference |
|---|---|---|---|---|
| Polymorph 1 | Monoclinic | P2₁/c | Catemer | nih.gov |
| Polymorph 2 | Triclinic | P-1 | Dimer | researchgate.net |
Application of Computational Methods in Ligand Design and Target Interaction Prediction (general approaches)
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govbohrium.com For a molecule like this compound, molecular docking studies could be employed to explore its potential as an inhibitor for various enzymes or as a ligand for specific receptors.
The process involves placing the ligand in the binding site of a protein and calculating a score that estimates the binding affinity. mdpi.com The difluoromethyl groups can play a significant role in binding, potentially forming favorable interactions with the protein. nih.gov The binding energy, which is a more rigorous calculation often performed after docking, provides a quantitative measure of the strength of the ligand-protein interaction. These calculations can guide the rational design of more potent and selective analogs. acs.org
Electrostatic Potential Surface Analysis for Interaction Hotspots
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding and predicting intermolecular interactions. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential).
For this compound, the MEP surface would show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, indicating its role as a strong hydrogen bond acceptor. The hydroxyl hydrogen would be associated with a region of positive potential, highlighting its function as a hydrogen bond donor. The fluorine atoms of the difluoromethyl groups would also contribute to regions of negative potential, making them potential sites for electrostatic or hydrogen bonding interactions. nih.gov This analysis helps in identifying "interaction hotspots" on the molecule, providing crucial information for designing complementary interactions in a protein binding site. researchgate.net
Lack of Publicly Available Research Data on the Applications of this compound
Following a comprehensive and thorough search of scientific databases and literature, it has been determined that there is a significant absence of specific, publicly available research detailing the applications of the chemical compound This compound in the fields of materials science and specialized organic synthesis as outlined in the requested article structure.
While the broader field of fluorinated organic compounds is a subject of extensive research, and the introduction of difluoromethyl (CHF2) groups is a known strategy for modifying the physicochemical properties of molecules, specific studies on this compound are not present in the accessible scientific literature. merckmillipore.comresearchgate.net The search did not yield any detailed research findings, data tables, or specific examples of its use that would be necessary to populate the requested sections and subsections with scientifically accurate and thorough information.
Consequently, it is not possible to generate the requested article on the "Applications of this compound and its Derivatives in Materials Science and Specialized Organic Synthesis" while adhering to the strict requirements of focusing solely on this compound and providing detailed, research-based content for the following sections:
Applications of 2,6 Bis Difluoromethyl Benzoic Acid and Its Derivatives in Materials Science and Specialized Organic Synthesis
Integration into Functional Materials
To maintain a high standard of scientific accuracy and avoid speculation, the generation of the article cannot proceed without the necessary foundational research data. The field of fluorine chemistry is dynamic, and research on this specific compound may be published in the future.
An article on “2,6-Bis(difluoromethyl)benzoic acid” cannot be generated based on the provided outline due to a lack of available scientific literature.
Extensive searches for "this compound" did not yield specific research findings corresponding to the requested applications in the outline provided:
Utilization in Separation and Purification Technologies
Development of Polymer-Based Separation Media:No literature was identified that describes the use of this compound in the development of polymer-based separation media.
While information exists for the closely related compound, 2,6-Bis(trifluoromethyl)benzoic acid, the strict adherence required to the specified subject "this compound" prevents the use of this data as a substitute. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided structure and topic.
Environmental Behavior and Analytical Characterization of Fluorinated Benzoic Acids Non Biological Focus
Environmental Fate and Transport Studies of Related Fluorinated Aromatic Carboxylic Acids
Fluorinated benzoic acids (FBAs) are noted for their use as chemical tracers in applications such as oilfield and geothermal reservoir monitoring. wiley.com This utility stems from their low detection limits and distinct chemical properties that influence their behavior in environmental systems. wiley.com
The degradation of fluorinated carboxylic acids is highly dependent on their specific chemical structure, including the position and number of fluorine atoms. acs.orgacs.org The carbon-fluorine (C-F) bond is exceptionally strong, contributing to the general persistence of these compounds in the environment. researchgate.netresearchgate.net
Studies on various per- and polyfluoroalkyl substances (PFAS) reveal that degradation, when it occurs, can proceed through several pathways. For some fluorinated carboxylic acids, microbial activity under aerobic conditions can lead to defluorination, particularly if there are susceptible C-H bonds at the α-position to the carboxyl group. acs.org Anaerobic conditions can also facilitate reductive defluorination, especially in structures containing double bonds. acs.org For instance, research on unsaturated perfluorinated carboxylic acids has shown that microbial reductive defluorination can occur. acs.org
In the absence of microbial activity, other transformation processes can take place. For example, some perfluoroalkyl ether carboxylic acids (PFECAs) degrade reductively via hydrated electrons, leading to the cleavage of ether C-O bonds or C-C bonds, including decarboxylation. acs.orgnih.gov This process can generate unstable perfluoroalcohols that subsequently decompose. nih.gov The degradation of aromatic carboxylic acids can also be initiated by the loss of the carboxyl group. nih.gov For many highly fluorinated compounds, partial degradation can result in the formation of more persistent short-chain fluorinated acids. acs.org
The mobility of fluorinated aromatic carboxylic acids in the environment is largely governed by their interaction with soil, sediment, and other organic matter. Generally, the anionic nature of these acids at neutral pH reduces their volatility and can influence their sorption behavior. nih.gov
Fluorinated benzoic acids are often used as water tracers precisely because they tend to be conservative, meaning they move with the flow of water without significant retardation from sorption. wiley.comnih.gov However, the degree of sorption can be influenced by the specific structure of the compound and the characteristics of the environmental matrix. The presence of fluorine atoms increases the acidity of the carboxylic acid group compared to its non-fluorinated counterpart, affecting its ionization state in water. researchgate.net While many fluorinated acids exhibit high mobility, their interaction with surfaces can be exploited for analytical purposes, such as extraction from water samples using specialized sorbents. mathnet.ru
The persistence of fluorinated aromatic carboxylic acids is a key characteristic, largely due to the high stability of the C-F bond. researchgate.net Many of these compounds are resistant to conventional degradation pathways. mathnet.ru Research on related compounds like perfluoroalkyl carboxylic acids (PFCAs) shows they are highly persistent in the environment, leading to their widespread detection in various environmental compartments. acs.org
Transformation, when it occurs, may not lead to complete mineralization. For example, some fluorinated compounds are known to transform into other persistent substances. acs.org Studies on the thermal degradation of perfluoroalkyl ether carboxylic acids indicate that pathways can include the formation of acyl fluorides. Computational studies suggest that for the acid form, C-C bond cleavage is a primary degradation pathway, whereas for the carboxylate (anionic) form, C-O bond cleavage followed by decarboxylation is favored.
Advanced Analytical Methodologies for Detection and Quantification in Environmental Matrices
The accurate detection and quantification of fluorinated benzoic acids at trace levels in complex environmental samples like water require sophisticated analytical techniques. wiley.com These methods typically involve a multi-step process of sample preparation followed by instrumental analysis.
Due to the low concentrations of fluorinated compounds often found in environmental samples, a pre-concentration or enrichment step is crucial. mathnet.ru Solid-Phase Extraction (SPE) is a widely used technique for this purpose, allowing for the isolation and concentration of analytes from large volumes of water. researchgate.netgilson.com
The choice of sorbent material is critical for achieving high recovery rates. For fluorinated benzoic acids, hydrophilic-lipophilic-balanced (HLB) reversed-phase cartridges, which often contain a poly(divinylbenzene-co-N-vinylpyrrolidone) polymer, have proven effective. researchgate.net These sorbents can achieve significant enrichment factors (e.g., 250- to 500-fold) with good extraction efficiencies for a wide range of FBAs. researchgate.net Other novel sorbents, such as those with surface layers of metal phthalocyanines, have also been developed to enhance the extraction of FBAs from aqueous solutions. mathnet.ru Magnetic SPE, using magnetic nanoparticles coated with materials like metal-organic frameworks, offers a rapid and efficient alternative for extracting benzoic acid derivatives. nih.gov
Table 1: Performance of Solid-Phase Extraction (SPE) for Fluorinated Benzoic Acids
This table summarizes findings from studies on various SPE methods for the enrichment of fluorinated benzoic acids from water samples.
| SPE Sorbent Type | Target Analytes | Enrichment Factor | Extraction Efficiency / Recovery | Source |
|---|---|---|---|---|
| Hydrophilic-Lipophilic-Balanced (HLB) Polymer | 21 Fluorobenzoic Acids | 250-fold | 71% - 94% | researchgate.net |
| Hydrophilic-Lipophilic-Balanced (HLB) Polymer | 23 Fluorobenzoic Acids | 500-fold | 28% - 98% | researchgate.net |
| Sorbent with Copper Phthalocyanine Surface Layer | Fluorinated Benzoic Acids | Not Specified | 78% | mathnet.ru |
| CONH2-MIL-101(Cr)/Fe3O4 (Magnetic SPE) | Protocatechuic Acid, Vanillic Acid | Not Specified | 82.85% - 91.27% | nih.gov |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fluorinated aromatic carboxylic acids. wiley.comresearchgate.net However, due to the low volatility of these acids, a derivatization step is required to convert them into more volatile forms, typically esters. nih.govnih.gov This conversion lowers their boiling points and improves their thermal stability for GC analysis. nih.gov
Common derivatization agents include BF₃·MeOH, which facilitates methyl esterification, though the reaction can require significant time. researchgate.netnih.gov The resulting fluorobenzoic acid methyl esters can then be analyzed by GC-MS, enabling very low detection limits, often in the nanogram per liter (ng/L) range. researchgate.net The mass spectrometer provides high selectivity and sensitivity, allowing for the identification and quantification of individual compounds even in complex mixtures. sci-hub.se The fragmentation patterns observed in the mass spectrometer are characteristic of the specific compound, aiding in its identification. epa.gov
Table 2: Analytical Detection of Fluorinated Benzoic Acids using GC-MS
This table presents details from studies utilizing GC-MS for the analysis of fluorinated benzoic acids, highlighting the required derivatization and achievable detection limits.
| Analytical Method | Derivatization Agent | Target Analytes | Detection Limit | Source |
|---|---|---|---|---|
| GC-MS | BF₃·MeOH | 21 Fluorobenzoic Acids | 6-44 ng/L | researchgate.net |
| GC-MS | Pentafluorobenzyl bromide | Selected Fluorinated Aromatic Carboxylic Acids | As low as 0.010 µg/L (10 ng/L) | researchgate.net |
| GC-MS | Methanol (B129727) (with UiO-66-NH₂ catalyst) | 23 isomers of Fluorinated Aromatic Acids | Up to 2.60 ng/mL (2600 ng/L) | nih.gov |
Development of Derivatization Strategies for Analytical Purposes
The direct analysis of fluorinated benzoic acids is often achievable using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). s4science.attandfonline.comnih.gov However, for analysis by gas chromatography (GC), which can offer high resolution, derivatization is a necessary step to increase the volatility of these polar carboxylic acids.
One effective derivatization strategy involves the conversion of the benzoic acids into their corresponding methyl esters. A method has been described for the trace analysis of numerous fluorinated benzoic acids using GC-MS following derivatization with boron trifluoride-methanol (BF₃·MeOH). researchgate.net This process involves heating the FBA sample with the BF₃·MeOH reagent, which facilitates the esterification of the carboxylic acid group. This conversion to the less polar and more volatile methyl ester makes the compound amenable to GC analysis. researchgate.net
The general reaction for this derivatization is as follows: (CF₃)₂C₆H₃COOH + CH₃OH (in the presence of BF₃) → (CF₃)₂C₆H₃COOCH₃ + H₂O
While direct analysis methods are often preferred for their simplicity, derivatization followed by GC-MS remains a powerful tool, particularly when high separation efficiency is required or when dealing with complex sample matrices that might interfere with direct LC analysis.
Application of Isotope Dilution Mass Spectrometry for Trace Analysis
Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise method for the quantitative analysis of trace compounds. This technique is particularly valuable for environmental samples where matrix effects can interfere with quantification. By spiking a sample with a known amount of a stable, isotopically labeled version of the analyte, the ratio of the native analyte to the labeled standard can be measured by mass spectrometry. This ratio is less susceptible to variations in sample preparation, injection volume, and instrument response, leading to highly reliable results.
For fluorinated benzoic acids, an accurate ultra-trace analysis method has been developed using isotope dilution gas chromatography-mass spectrometry (ID-GC-MS). researchgate.net In this approach, deuterated analogues of the FBAs serve as the internal standards. The process involves:
Spiking the water sample with a solution containing the deuterated FBA standards.
Enriching the analytes from the sample matrix, often using solid-phase extraction (SPE). SPE can achieve significant enrichment factors, for instance, a 250-fold enrichment from a 100 mL sample. researchgate.net
Derivatizing the extracted FBAs (both native and deuterated) to their methyl esters using BF₃·MeOH.
Analyzing the derivatized sample by GC-MS, monitoring specific ions for the native and the labeled compounds.
This ID-GC-MS method has been successfully applied to determine FBA concentrations at the nanogram per liter (ng/L) level in reservoir and groundwater samples, with recoveries typically ranging from 66% to 85%. researchgate.net
Similarly, isotope dilution liquid chromatography-mass spectrometry (ID-LC/MS) has been established as a definitive reference method for other carboxylic acids, such as benzoic acid, using a ¹³C-labeled analogue (¹³C₆-benzoic acid). koreascience.kr This approach, which often requires minimal sample cleanup, provides excellent precision and reproducibility. koreascience.kr The principles are directly applicable to fluorinated benzoic acids like 2,6-bis(difluoromethyl)benzoic acid, provided a suitable isotopically labeled standard is available.
The combination of solid-phase extraction and isotope dilution mass spectrometry provides a robust framework for the reliable quantification of this compound and related compounds at ultra-trace levels in complex environmental samples.
Table of Research Findings on FBA Analysis
| Analytical Technique | Analyte Class | Derivatization | Key Findings | Detection Limits | Reference |
| HPLC-DAD | Fluorinated Benzoic Acids | None | Direct, reliable determination in aqueous reservoir fluids. | As low as 10 µg/L | tandfonline.com |
| UHPLC-MS/MS | Fluorinated Benzoic Acids | None | Rapid analysis (<4 mins) with excellent separation and resolution. | ppt to ppb range | s4science.at |
| LC-MS/MS | Fluorinated Benzoic Acids | None | Sensitive and direct determination in groundwater. No cleanup required. | 1 µg/L (ESI), 20 µg/L (APCI) | nih.gov |
| ID-GC-MS | Fluorinated Benzoic Acids | BF₃·MeOH | Accurate ultra-trace analysis using deuterated analogues. | 8-37 ng/L | researchgate.net |
| ID-LC/MS/MS | Benzoic Acid | None | Definitive reference method with high precision (<0.3% RSD). | Not specified | koreascience.kr |
Q & A
Q. What are the optimized synthetic routes for 2,6-bis(difluoromethyl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves regioselective functionalization of aromatic precursors. For example, a metalation-carboxylation strategy can be adapted from methods used for 2,6-bis(trifluoromethyl)benzoic acid . Key steps include:
- Metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate 1,3-bis(difluoromethyl)benzene.
- Carboxylation : Introduce CO₂ gas to form the carboxylate intermediate.
- Acidification : Treat with HCl to yield the free acid.
Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical. Autoclave conditions (150°C, 10 hours) under pressure improve yields, as seen in analogous nitrile hydrolysis . - Data Table :
| Precursor | Method | Yield (%) | Conditions |
|---|---|---|---|
| 1,3-Bis(difluoromethyl)benzene | Metalation-carboxylation | 70–85 | -78°C, THF, CO₂ quenching |
| 2,6-Difluorobenzonitrile | Hydrolysis | 80–90 | 150°C, NaOH, autoclave |
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming difluoromethyl groups (δ ~ -120 to -140 ppm). ¹H NMR shows aromatic protons as a singlet due to symmetry.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₉H₆F₄O₂: theoretical [M-H]⁻ = 232.03).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>98%) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, though crystallization may require slow evaporation from ethanol.
Q. How should researchers handle this compound to ensure safety and stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis.
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation of fine particles.
- Stability : Monitor via TLC or HPLC; degradation products (e.g., decarboxylated derivatives) may form under prolonged light exposure .
Advanced Research Questions
Q. How can the electronic effects of difluoromethyl groups be exploited to modulate the compound’s reactivity in medicinal chemistry?
- Methodological Answer : The electron-withdrawing nature of -CF₂H groups enhances acidity (pKa ~ 2.5–3.0) and stabilizes transition states in nucleophilic substitutions. Applications include:
- Prodrug Design : Esterify the carboxyl group to improve bioavailability.
- Enzyme Inhibition : Use as a bioisostere for phosphonate groups in protease inhibitors.
Computational studies (DFT) predict binding affinities, while SPR (surface plasmon resonance) validates interactions with target proteins .
Q. What strategies are effective for derivatizing this compound into functional materials?
- Methodological Answer :
- Coordination Polymers : React with transition metals (e.g., Zn²⁺, Cu²⁺) in DMF/water to form MOFs (metal-organic frameworks). The rigid benzoic acid backbone enhances thermal stability (>300°C).
- Fluorinated Dendrimers : Amide coupling with polyamines (e.g., PAMAM dendrimers) creates hydrophobic cores for drug delivery .
- Photocatalysts : Functionalize with Ru(bpy)₃²⁺ complexes for light-driven H₂ production.
Q. How can contradictory data in literature regarding synthesis yields or biological activity be resolved?
- Methodological Answer :
- Reproducibility Checks : Verify reported methods with strict adherence to stated conditions (e.g., solvent purity, catalyst lot).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in hydrolysis yields (70% vs. 90%) may stem from trace moisture in autoclave reactions .
- Mechanistic Probes : Isotopic labeling (¹⁸O in CO₂) tracks carboxylation efficiency, while in situ IR monitors intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
